molecular formula C18H19N3O5S B2505432 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 941980-24-1

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

Numéro de catalogue: B2505432
Numéro CAS: 941980-24-1
Poids moléculaire: 389.43
Clé InChI: JFONVABWENZZAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 2-oxopiperidinyl substituent on the phenyl ring and a nitro group at the para position of the benzenesulfonamide moiety. Sulfonamides are widely studied for their bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties .

Propriétés

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13-12-14(5-10-17(13)20-11-3-2-4-18(20)22)19-27(25,26)16-8-6-15(7-9-16)21(23)24/h5-10,12,19H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONVABWENZZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Experimental Procedure and Optimization

In a representative protocol, 3-methyl-4-(2-oxopiperidin-1-yl)aniline (1.0 equiv) is dissolved in DCM and cooled to 0°C. Triethylamine (2.5 equiv) is added as a base, followed by dropwise addition of 4-nitrobenzenesulfonyl chloride (1.2 equiv). The mixture is stirred at room temperature for 12–24 hours. Purification via flash chromatography (ethyl acetate/hexanes, 30–70%) yields the product in 65–78% yield.

Critical Parameters :

  • Base Selection : Triethylamine or pyridine is preferred over stronger bases (e.g., NaH) to minimize piperidinone ring degradation.
  • Solvent : Polar aprotic solvents (DMF, DCM) enhance sulfonyl chloride reactivity without hydrolyzing the piperidinone.

Piperidinone Ring Construction via Cyclocondensation

Alternative routes focus on building the 2-oxopiperidinyl group post-sulfonylation. This method avoids handling unstable aniline intermediates.

Reductive Amination and Cyclization

A patent-derived approach involves:

  • Sulfonylation : 4-Nitrobenzenesulfonamide is coupled with 3-methyl-4-aminophenyl acetate using EDC·HCl and DMAP in DCM (72% yield).
  • Reductive Amination : The intermediate reacts with levulinic acid under hydrogenation conditions (Pd/C, H₂) to form a secondary amine.
  • Cyclization : Treatment with acetic anhydride at 110°C induces cyclization to the 2-oxopiperidinyl ring (58% yield).

Advantages :

  • Avoids isolation of sensitive aniline derivatives.
  • Leverages well-established reductive amination protocols.

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances utilize palladium catalysis for constructing the aryl-piperidinone linkage. A method adapted from employs:

Suzuki-Miyaura Coupling

  • Borylation : 4-Bromo-N-(4-nitrophenylsulfonyl)-3-methylaniline is converted to its pinacol boronate ester.
  • Cross-Coupling : Reaction with 2-oxopiperidine-1-carbonyl chloride using Pd(OAc)₂ and SPhos ligand in toluene/water (90°C, 16 h) achieves 70% yield.

Key Observations :

  • Ligand choice (SPhos) significantly improves coupling efficiency.
  • Microwave-assisted conditions reduce reaction time to 2 hours with comparable yields.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Conditions Advantages Limitations
Sulfonamide Coupling Aniline + sulfonyl chloride 65–78 DCM, Et₃N, RT High yield, minimal side products Requires stable aniline derivative
Reductive Amination Sulfonylation → Cyclization 58 H₂, Pd/C, Ac₂O, 110°C Avoids sensitive intermediates Multi-step, moderate yield
Suzuki-Miyaura Borylation → Pd coupling 70 Pd(OAc)₂, SPhos, 90°C Scalable, regioselective High catalyst loading

Challenges and Optimization Strategies

Piperidinone Ring Stability

The 2-oxopiperidinyl group is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical during sulfonylation.

Regioselectivity in Electrophilic Substitution

The nitro group’s meta-directing effect necessitates careful positioning of the methyl and piperidinone substituents. Computational modeling (DFT) suggests that steric effects dominate over electronic effects in determining regioselectivity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4).

    Nitrating agents: Nitric acid, sulfuric acid.

    Sulfonyl chlorides: Used in the formation of sulfonamide groups.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Production of amines and sulfonic acids.

Applications De Recherche Scientifique

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mécanisme D'action

The mechanism of action of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Compound Name Key Structural Features Bioactivity/Properties Synthesis & Physicochemical Data Reference
Target Compound : N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide - 2-Oxopiperidinyl group at phenyl ring
- Nitro group at para position
Not reported in evidence (inferred: potential apoptosis modulation via sulfonamide scaffold) No synthesis data provided N/A
N-(3-((6,7-dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide - Quinazoline-4-ylamino group
- Dimethoxy substituents
IC₅₀ = 10.29 ± 1.14 µM (EAC cell line)
In vivo reduction in ascites volume and tumor cell count
Synthetic route not detailed
Melting point, spectral data not provided
N-((4-Methoxyphenyl)(phenyl)methylene)-4-nitrobenzenesulfonamide (219b) - Methoxyphenyl-imine group No bioactivity reported Staudinger reaction (61% yield)
mp = 135°C
IR, MS, NMR data provided
N-(5-Methoxy-2-((3-methylbut-2-en-1-yl)oxy)phenyl)-4-nitrobenzenesulfonamide - Methoxy and prenyloxy substituents No bioactivity reported General Procedure A (81% yield)
mp = 125–127°C
N-(2-(1-Methyl-1H-indole-3-carbonyl)phenyl)-4-nitrobenzenesulfonamide (8b) - Indole-3-carbonyl group No bioactivity reported Column chromatography (80% yield)
mp = 212–214°C

Key Observations

Bioactivity: The quinazoline-linked analog () demonstrates potent pro-apoptotic activity, suggesting that the nitrobenzenesulfonamide scaffold enhances cytotoxicity when paired with heterocyclic amines. The target compound’s 2-oxopiperidinyl group may similarly modulate apoptosis pathways.

Synthesis and Stability :

  • Staudinger reactions (e.g., 219b ) and palladium-catalyzed couplings (e.g., ) are common synthetic routes for nitrobenzenesulfonamides. The target compound’s synthesis would likely require similar conditions.
  • Melting points (mp) vary widely: 125–214°C, influenced by substituent bulk and crystallinity .

Spectroscopic Characterization :

  • Analogs like 219b show distinct IR peaks for sulfonamide S=O (~1350 cm⁻¹) and nitro groups (~1520 cm⁻¹). NMR data for the target compound would likely exhibit aromatic proton shifts near δ 7.5–8.5 ppm.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.